RAGE antagonist peptide acetate

Description

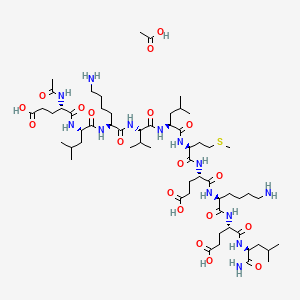

RAGE antagonist peptide acetate (RAP) is a synthetic peptide designed to inhibit the interaction between the Receptor for Advanced Glycation End Products (RAGE) and its ligands, including HMGB-1, S100P, S100A4, and amyloid-β . Structurally, RAP is a decapeptide (Ac-ELKVLMEKEL-NH2) with a molecular weight of 1272.6 Da and an isoelectric point of 4.41 . It acts as a competitive antagonist, binding to RAGE’s extracellular V domain to block ligand-induced activation .

RAP demonstrates anti-inflammatory and anti-tumor activities by suppressing RAGE-mediated NF-κB signaling, reducing oxidative stress, and inhibiting MMP-2/9 activity . Preclinical studies highlight its efficacy in reducing glioma and pancreatic ductal adenocarcinoma (PDAC) growth in murine models, with systemic administration showing reduced metastasis and improved survival . In COPD and emphysema models, RAP attenuated alveolar epithelial cell damage by modulating the RAGE/MAPKs/MMP2 pathway . Its IC50 for ligand binding inhibition is approximately 2 μM in vitro .

Properties

Molecular Formula |

C59H105N13O19S |

|---|---|

Molecular Weight |

1332.6 g/mol |

IUPAC Name |

(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;acetic acid |

InChI |

InChI=1S/C57H101N13O17S.C2H4O2/c1-30(2)27-41(48(60)78)67-52(82)39(19-22-46(76)77)64-49(79)35(15-11-13-24-58)62-51(81)38(18-21-45(74)75)65-53(83)40(23-26-88-10)66-56(86)43(29-32(5)6)69-57(87)47(33(7)8)70-54(84)36(16-12-14-25-59)63-55(85)42(28-31(3)4)68-50(80)37(61-34(9)71)17-20-44(72)73;1-2(3)4/h30-33,35-43,47H,11-29,58-59H2,1-10H3,(H2,60,78)(H,61,71)(H,62,81)(H,63,85)(H,64,79)(H,65,83)(H,66,86)(H,67,82)(H,68,80)(H,69,87)(H,70,84)(H,72,73)(H,74,75)(H,76,77);1H3,(H,3,4)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,47-;/m0./s1 |

InChI Key |

PYARYLFBSMQBSW-BMAWOLHASA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)C.CC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of RAGE Antagonist Peptide Acetate

The synthesis of this compound follows established SPPS protocols, which facilitate stepwise assembly of amino acids on a solid resin support. This method ensures high fidelity in sequence formation and simplifies purification processes.

Resin Selection and Initial Deprotection

The process begins with rink amide resin, a polystyrene-based solid support functionalized with an amide linker. The resin is swelled in dimethylformamide (DMF) to enhance accessibility for subsequent reactions. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin-bound amine is removed using 20% piperidine in DMF, liberating the primary amine for coupling.

Sequential Coupling of Amino Acids

Each amino acid (Fmoc-protected leucine, glutamic acid, lysine, valine, and methionine) is coupled in a sequence corresponding to the target peptide (ELKVLMEKEL). Activation of the carboxyl group is achieved using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIEА) in DMF. Coupling reactions proceed for 1–2 hours under nitrogen atmosphere, with Kaiser tests confirming completion.

Table 1: Amino Acid Coupling Sequence and Molecular Properties

| Position | Amino Acid | Molecular Weight (g/mol) | Protection Group |

|---|---|---|---|

| 1 | Leucine | 131.18 | Fmoc |

| 2 | Glutamic Acid | 147.13 | Fmoc |

| ... | ... | ... | ... |

| 10 | Leucine | 131.18 | Fmoc |

Acetylation and Cleavage from Resin

Following sequential coupling, the N-terminal amine is acetylated using acetic anhydride and pyridine to yield the Ac-ELKVLMEKEL sequence. The peptide is then cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail (TFA:water:triisopropylsilane, 95:2.5:2.5 v/v) for 2–3 hours. After filtration and precipitation in cold diethyl ether, the crude peptide is obtained as a TFA salt.

Ion Exchange to Acetate Salt

To convert the TFA salt to acetate, the peptide is dissolved in 0.1% acetic acid and purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a gradient of acetonitrile in 0.1% ammonium acetate buffer. Lyophilization yields the final product as a white powder.

Purification and Analytical Characterization

Reverse-Phase HPLC Purification

RP-HPLC with a C18 column (5 µm, 250 × 4.6 mm) resolves the crude peptide using a gradient of 5–60% acetonitrile in 0.1% TFA over 30 minutes. The acetate form is collected at a retention time of ~12 minutes, with purity exceeding 95%.

Table 2: HPLC Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 250 × 4.6 mm |

| Mobile Phase A | 0.1% Ammonium acetate in water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5–60% B over 30 min |

| Flow Rate | 1 mL/min |

| Detection | UV at 220 nm |

Challenges in Synthesis and Optimization

Coupling Efficiency

The presence of glutamic acid and methionine residues necessitates extended coupling times (2 hours) to minimize deletion sequences. Microwave-assisted SPPS has been proposed to enhance yield.

Oxidation and Side Reactions

Methionine oxidation is mitigated by incorporating 0.1% triisopropylsilane during cleavage. Aspartimide formation at glutamic acid residues is suppressed using 2% hydrazine in DMF.

Chemical Reactions Analysis

Types of Reactions

RAGE antagonist peptide acetate can undergo various chemical reactions, including:

Oxidation: This reaction can modify certain amino acid residues, such as methionine and cysteine.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives with protecting groups suitable for SPPS.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or disulfides, while reduction can yield free thiols .

Scientific Research Applications

RAGE (Receptor for Advanced Glycation End Products) antagonist peptides show promise as therapeutic agents for RAGE-related disorders, including cancer, diabetes, arthritis, and neurodegenerative diseases . RAGE antagonist peptides, such as RAGE Antagonist Peptide (RAP), function by blocking the interaction between RAGE and its ligands, thus inhibiting RAGE activation and downstream signaling pathways .

Scientific Research Applications

- Cancer Research: RAP inhibits the interaction of RAGE with ligands like S100P, S100A4, and HMGB-1, which are overexpressed in pancreatic ductal adenocarcinoma (PDAC) . In vitro studies show that RAP reduces the growth and migration of PDAC cells, while in vivo administration reduces the growth and metastasis of pancreatic tumors and inhibits glioma tumor growth . Shorter peptide antagonists of RAGE have been developed based on the structure of S100P .

- Alzheimer's Disease Research: RAGE is implicated in the production and accumulation of amyloid-β (Aβ) plaques in Alzheimer's disease . Studies using the RAGE antagonist peptide RP1 show improved memory impairment and reduced Aβ plaque load in APP/PS1 mouse models of Alzheimer's disease . RAGE antagonist compounds can reverse pre-existing amyloidosis and inhibit the onset and/or progression of amyloidosis .

- Diabetes Research: RAGE signaling is involved in the progression of diabetic complications . RAGE antagonist peptides derived from HMGB-1 or S100A8 are candidates for RAGE-targeting therapy .

RAGE-Targeting Therapeutic Agents

Case Studies

- In a study highlighted in EP1635823A1, RAGE antagonist compounds Example A and Example B were administered to an APP mouse model of later-stage Alzheimer's Disease (AD) at 12 months of age until 15 months of age. The compounds were administered via intraperitoneal injection (i.p.) or orally (p.o.) in doses ranging from 5 mg/kg/day to 20 mg/kg/day. Results showed a significant reduction in amyloid-β (Aβ) deposition compared to the vehicle control group .

- Another study in EP1635823A1, RAGE antagonist compounds Example B, Example C, and Example D, were tested on an APP mouse model of early-stage Alzheimer's Disease (AD). The compounds were administered via intraperitoneal (i.p.) injection at 5 mg/kg/day for 90 days, starting at 6 months of age and continued until 9 months of age. The animals were sacrificed on day 90, and the amyloid burden was determined. Results showed a significant reduction in Aβ deposition compared to the vehicle control group .

- Systemic in vivo administration of RAP to orthotopic tumors resulted in the inhibition of tumor growth and metastasis .

Mechanism of Action

RAGE antagonist peptide acetate exerts its effects by blocking the binding of ligands such as S100P, S100A4, and high mobility group box 1 (HMGB1) to RAGE. This inhibition prevents the activation of downstream signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cell survival. By disrupting these pathways, the compound can reduce inflammation and inhibit tumor growth .

Comparison with Similar Compounds

Comparison with Similar RAGE-Targeting Compounds

Below is a detailed comparison of RAP with other RAGE antagonists, categorized by mechanism:

Small Molecule Antagonists

- 4,6-Bis(4-chlorophenyl)pyrimidine analogs: These inhibit RAGE’s extracellular domain but lack specificity for individual ligands.

- TTP488 (Azeliragon): A small molecule targeting RAGE in Alzheimer’s trials.

Antibody-Based Antagonists

- Anti-RAGE monoclonal antibodies: These exhibit high specificity but face limitations in tissue penetration and immunogenicity. For example, PF-04494700 (anti-RAGE mAb) showed mixed results in Alzheimer’s trials, contrasting with RAP’s success in solid tumor models .

Soluble RAGE (sRAGE)

- sRAGE acts as a decoy receptor, binding ligands like HMGB-1 and S100 proteins. While effective in acute lung injury models , its short half-life (<2 hours) and high production costs limit clinical utility compared to RAP’s stability and scalability .

Peptide Aptamers

- S100B-derived peptides: S100B disrupts S100A1-RAGE interactions by sterically blocking the V domain .

- DIAPH1 interaction inhibitors : These target RAGE’s cytoplasmic domain, preventing downstream signaling (e.g., Rho GTPase activation). While mechanistically distinct from RAP, they share anti-inflammatory effects but lack tumor-specific data .

siRNA and Gene Therapy

- siRNA silencing of RAGE reduces PDAC cell migration in vitro . However, delivery challenges and off-target effects contrast with RAP’s direct antagonism and in vivo safety profile .

Key Data Table: Comparative Analysis of RAGE Antagonists

Research Findings and Clinical Implications

- RAP vs. sRAGE : In a porcine ARDS model, RAP and sRAGE similarly improved alveolar fluid clearance, but RAP’s peptide structure allowed sustained effects with lower dosing .

- RAP vs. S100B : While S100B inhibits S100A1-RAGE interactions via structural overlap, RAP’s broader ligand coverage (HMGB-1, S100P, S100A4) makes it superior in multifactorial diseases like COPD and PDAC .

- Thermal Stability : RAP retains activity after freeze-thaw cycles, unlike sRAGE, which aggregates under similar conditions .

Q & A

Q. Methodological Considerations

- Ligand Concentration : Use ligand concentrations in the µM range (e.g., S100P at 2 µM) to match physiological relevance .

- Controls : Include siRNA silencing of RAGE or ligands to establish baseline signaling .

How should researchers optimize RAP concentration for in vitro studies?

Basic Research Focus

The IC50 for RAP in ligand-binding assays is ~2 µM, making this a starting point for dose-response experiments . Solubility in water (100 mg/mL or 78.58 mM) allows stock solutions to be diluted to working concentrations (e.g., 2–10 µM) .

Q. Advanced Considerations

- Dose-Response Curves : Test a range (0.5–20 µM) to identify submaximal and maximal inhibitory effects, particularly in cell migration or viability assays .

- Cell-Specific Variability : Pancreatic ductal adenocarcinoma (PDAC) cells may require higher doses due to ligand overexpression .

What in vivo models are validated for studying RAP's efficacy?

Q. Advanced Research Focus

- Pancreatic Cancer Models : Systemic administration of RAP (e.g., 5 mg/kg in murine models) reduces tumor growth and metastasis via inhibition of RAGE/NF-κB signaling .

- Glioma Models : RAP diminishes NF-κB activation and tumor proliferation in orthotopic xenografts .

- Administration Route : Intraperitoneal injection is common; monitor plasma stability due to peptide degradation risks .

Q. Methodological Notes

- Endpoint Analysis : Measure tumor volume, metastatic burden, and NF-κB pathway markers (e.g., phospho-IκBα) .

How does batch-to-batch variability in peptide synthesis affect experimental outcomes?

Advanced Research Focus

Research-grade RAP may exhibit variability in peptide content, salt impurities, or solubility due to limited QC (e.g., only HPLC and mass spectrometry) . For sensitive assays (e.g., cytokine profiling):

- Request Additional QC : Peptide content analysis ensures consistent dosing.

- Solubility Testing : Pre-dissolve peptides in water (5 mg/mL) and validate via spectrophotometry .

- Document Batch IDs : Track performance across experiments to identify outlier batches .

What analytical techniques quantify acetate content in RAP formulations?

Advanced Research Focus

The USP-recommended method involves:

Sample Preparation : Dissolve RAP in water adjusted to pH 3.0 with phosphoric acid .

Titration : Use strong sodium hydroxide (42 g/100 mL) to neutralize acetic acid, with endpoint detection via conductivity or pH shift .

Validation : Compare against USP Glacial Acetic Acid reference standards .

Note : Acetate content impacts peptide stability; freeze-dried RAP should be stored at -20°C under inert gas to prevent oxidation .

How can conflicting data in ligand-binding assays be resolved?

Advanced Research Focus

Discrepancies may arise from:

- Ligand Affinity Differences : HMGB-1 binds RAGE with higher avidity than S100P, requiring adjusted RAP concentrations .

- Buffer Conditions : Vary ionic strength (e.g., 150 mM NaCl) to mimic physiological environments and assess binding kinetics .

- Orthogonal Assays : Combine ELISA with surface plasmon resonance (SPR) to validate binding inhibition .

What are best practices for documenting RAP experiments in publications?

Q. Basic Research Focus

- Methods Section : Detail peptide source (e.g., trifluoroacetate salt form), reconstitution protocols (e.g., water, -20°C storage), and QC metrics (e.g., ≥95% purity) .

- Data Reporting : Include raw fluorescence/ELISA data, dose-response curves, and statistical analyses (e.g., ANOVA for tumor volume comparisons) .

Q. Advanced Considerations

- Reproducibility : Share peptide sequences (e.g., Ac-ELKVLMEKEL-NH2) and ligand-binding assay protocols in supplementary materials .

How does RAP compare to other RAGE inhibitors in preclinical studies?

Q. Advanced Research Focus

- Specificity : Unlike small-molecule inhibitors, RAP targets multiple ligands (S100P, HMGB-1), broadening therapeutic potential .

- Efficacy : RAP reduces glioma growth by 50% in vivo, comparable to antibody-based inhibitors but with better tissue penetration .

- Limitations : Peptide stability in circulation may require PEGylation or encapsulation for clinical translation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.